4-乙氧基-N-((1-(2-甲氧基乙基)哌啶-4-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is a chemical compound. It is related to a class of compounds known as piperidones, which are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Molecular Structure Analysis
The molecular formula of “4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” is C16H23N3O . The exact mass is 273.184112366 g/mol and the monoisotopic mass is also 273.184112366 g/mol . The compound has a topological polar surface area of 39.1 Ų .Chemical Reactions Analysis
Piperidones, including “4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide”, can undergo a variety of chemical reactions . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
The compound has a molecular weight of 273.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 5 .科学研究应用
补体系统调节
该化合物已被鉴定为B因子抑制剂,在补体系统替代途径中起着至关重要的作用 。补体系统是免疫反应的一部分,有助于抵御病原体。通过抑制B因子,该化合物可用于治疗由补体系统介导的疾病,例如年龄相关性黄斑变性、阵发性夜间血红蛋白尿(PNH)、非典型溶血性尿毒症综合征(aHUS)以及各种肾小球疾病。
罕见病药物开发
鉴于该化合物在靶向补体系统的特异性,它可用于开发针对罕见病的药物,而这些疾病目前的治疗方法有限或不存在。对于补体系统在病理中发挥作用的疾病,这一点尤为重要。
这些应用中的每一个都为进一步研究和开发提供了有希望的途径,有可能为各种疾病带来新的治疗方法。
发现4-((2S,4S)-4-乙氧基-1-((5-甲氧基-7-甲基-1H-吲哚-4-基)甲基)哌啶-2-基)苯甲酸 (LNP023),一种专门设计用于治疗各种补体介导疾病的B因子抑制剂
未来方向
The future directions for research on “4-ethoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide” and related compounds could include further exploration of their synthesis, chemical reactions, and biological activities. In particular, the development of selective orally bioavailable inhibitors related to these compounds could be a promising area of research .
属性
IUPAC Name |
4-ethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-3-23-17-6-4-16(5-7-17)18(21)19-14-15-8-10-20(11-9-15)12-13-22-2/h4-7,15H,3,8-14H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUGEOKXKOCXEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。